1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenethylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridazine ring, and a piperidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed by spectroscopic techniques such as IR, mass, 1H- and 13C- NMR .Scientific Research Applications
Antiprotozoal Agents
Research into compounds with a furan moiety, similar to "1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenethylpiperidine-4-carboxamide," has led to the development of novel antiprotozoal agents. For example, compounds derived from furan-2-yl-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).
Amplifiers of Phleomycin
Compounds incorporating a furan moiety have been explored for their role as amplifiers of phleomycin, a glycopeptide antibiotic. This research focuses on enhancing the antibacterial activity of phleomycin against Escherichia coli, demonstrating the utility of furan derivatives in potentiating antibiotic effects (Brown & Cowden, 1982).
Synthesis of Pyrazolopyridazine Compounds
The investigation into furan-2,3-diones reacting with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide and derivatives of pyrazolo[3,4-d]pyridazinones provides a basis for the synthesis of compounds that could have therapeutic applications. These compounds are notable for their structural features, which could be leveraged in drug design and development (Ilhan et al., 2005).
Antiviral Activity
Research into heterocyclic derivatives based on the furan moiety has also revealed potential anti-avian influenza virus activity. This includes the synthesis and evaluation of novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives for their effectiveness against the H5N1 virus, underscoring the potential of furan-based compounds in antiviral therapies (Flefel et al., 2012).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed study of its physical and chemical properties. It could also involve the development of derivatives with improved properties .
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZLXMYTIDNWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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